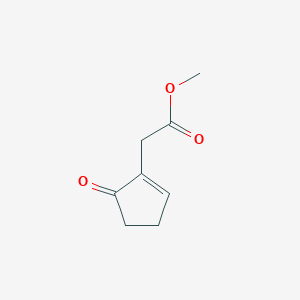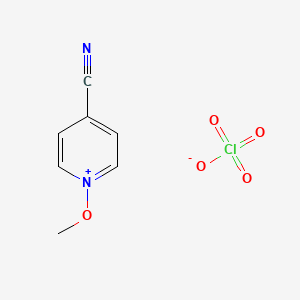
Pyridinium, 4-cyano-1-methoxy-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-cyano-1-methoxy-, perchlorate is a quaternary ammonium salt that belongs to the class of pyridinium compounds. These compounds are characterized by a pyridine ring in which the nitrogen atom is positively charged. The presence of the 4-cyano and 1-methoxy substituents, along with the perchlorate counterion, gives this compound unique chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-cyano-1-methoxy-, perchlorate typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-cyano-1-methoxypyridine with an alkylating agent such as methyl iodide in the presence of a base. The resulting quaternary ammonium salt is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of solvents, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 4-cyano-1-methoxy-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the 4-cyano or 1-methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium compounds .
Aplicaciones Científicas De Investigación
Pyridinium, 4-cyano-1-methoxy-, perchlorate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyridinium, 4-cyano-1-methoxy-, perchlorate involves its interaction with molecular targets such as enzymes and cellular membranes. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can disrupt membrane integrity, leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 4-cyano-1-methyl-, perchlorate
- Pyridinium, 4-cyano-1-ethyl-, perchlorate
- Pyridinium, 4-cyano-1-propyl-, perchlorate
Uniqueness
Pyridinium, 4-cyano-1-methoxy-, perchlorate is unique due to the presence of the methoxy group at the 1-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its methyl, ethyl, or propyl counterparts.
Propiedades
Número CAS |
54326-14-6 |
|---|---|
Fórmula molecular |
C7H7ClN2O5 |
Peso molecular |
234.59 g/mol |
Nombre IUPAC |
1-methoxypyridin-1-ium-4-carbonitrile;perchlorate |
InChI |
InChI=1S/C7H7N2O.ClHO4/c1-10-9-4-2-7(6-8)3-5-9;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
OFIVQPOQLXZRPC-UHFFFAOYSA-M |
SMILES canónico |
CO[N+]1=CC=C(C=C1)C#N.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
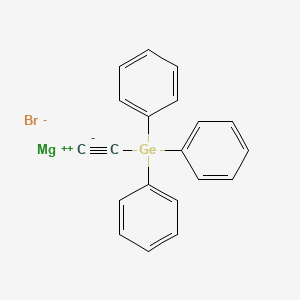
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
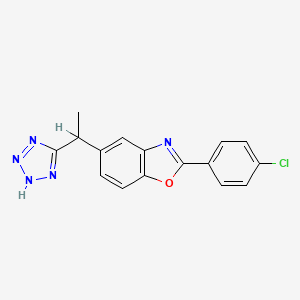
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
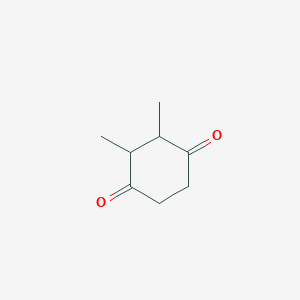
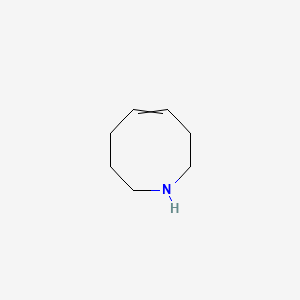
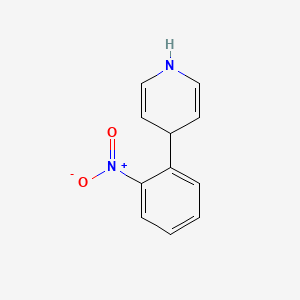

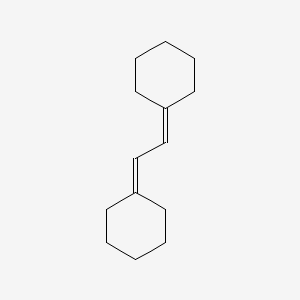
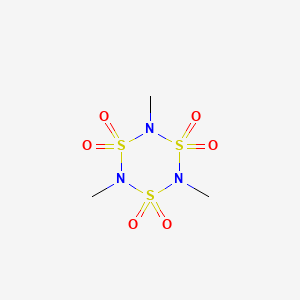
![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
